molecular formula C20H15ClFKN5O5S2 B1260264 Elinogrel potassium CAS No. 936501-01-8

Elinogrel potassium

Cat. No.: B1260264
CAS No.: 936501-01-8
M. Wt: 563.0 g/mol
InChI Key: ORAKJDGBKULZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elinogrel potassium is an experimental antiplatelet drug that acts as a P2Y12 receptor antagonist. It was developed to inhibit platelet aggregation, which is crucial in preventing blood clots. Unlike some other antiplatelet drugs, this compound is a reversible inhibitor and is pharmacologically active without requiring metabolic activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Elinogrel potassium involves multiple steps, including the formation of the quinazoline core and the attachment of various functional groups. The key steps typically involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Elinogrel potassium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying P2Y12 receptor antagonists and their chemical properties.

    Biology: The compound is used in research to understand platelet aggregation and its inhibition.

    Medicine: Elinogrel potassium has been investigated for its potential to prevent blood clots in patients with cardiovascular diseases.

Mechanism of Action

Elinogrel potassium exerts its effects by binding to the P2Y12 receptor on platelets. This prevents the binding of adenosine diphosphate (ADP) to its receptor, thereby inhibiting the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. This inhibition is a key step in the coagulation cascade, preventing platelet aggregation and blood clot formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Elinogrel Potassium

This compound is unique in that it is a reversible inhibitor and is pharmacologically active without requiring metabolic activation. This allows for more predictable pharmacokinetics and pharmacodynamics compared to other antiplatelet drugs .

Properties

CAS No.

936501-01-8

Molecular Formula

C20H15ClFKN5O5S2

Molecular Weight

563.0 g/mol

IUPAC Name

potassium;(5-chlorothiophen-2-yl)sulfonyl-[[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]carbamoyl]azanide

InChI

InChI=1S/C20H15ClFN5O5S2.K/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17;/h2-9,23H,1H3,(H,25,30)(H2,24,26,29);

InChI Key

ORAKJDGBKULZRH-UHFFFAOYSA-N

SMILES

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)[N-]S(=O)(=O)C4=CC=C(S4)Cl)F.[K+]

Canonical SMILES

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F.[K]

Synonyms

elinogrel
PRT 060128
PRT-060128
PRT060128

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.